molecular formula C10H9FN2 B15349284 4-(2-Fluoro-benzyl)-1H-imidazole CAS No. 91874-64-5

4-(2-Fluoro-benzyl)-1H-imidazole

Cat. No.: B15349284
CAS No.: 91874-64-5
M. Wt: 176.19 g/mol
InChI Key: NEPNPHXNOIRMIY-UHFFFAOYSA-N
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Description

4-(2-Fluoro-benzyl)-1H-imidazole is a chemical compound characterized by a benzyl group attached to an imidazole ring, with a fluorine atom on the benzyl ring

Synthetic Routes and Reaction Conditions:

  • Benzyl Halide Method: The synthesis can start with 2-fluorobenzyl chloride, which undergoes nucleophilic substitution with imidazole.

  • Reduction Method: Another approach involves the reduction of 2-fluorobenzaldehyde to 2-fluorobenzyl alcohol, followed by reaction with imidazole.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness and high yield. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.

Types of Reactions:

  • Oxidation: Oxidation of the benzyl group can lead to the formation of 2-fluorobenzaldehyde.

  • Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.

  • Substitution: Substitution reactions on the imidazole ring can introduce various functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, Jones reagent.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Halogenating agents, strong bases.

Major Products Formed:

  • 2-Fluorobenzaldehyde (from oxidation)

  • 2-Fluorobenzylamine (from reduction)

  • Various substituted imidazoles (from substitution reactions)

Scientific Research Applications

Chemistry: 4-(2-Fluoro-benzyl)-1H-imidazole is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Its unique structure makes it valuable in material science, particularly in the creation of novel polymers and coatings.

Mechanism of Action

The mechanism by which 4-(2-Fluoro-benzyl)-1H-imidazole exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorine atom on the benzyl group enhances binding affinity and selectivity, leading to desired biological or chemical outcomes.

Comparison with Similar Compounds

  • 4-(3-Fluoro-benzyl)-1H-imidazole

  • 4-(4-Fluoro-benzyl)-1H-imidazole

  • 4-(2-Chloro-benzyl)-1H-imidazole

Uniqueness: Compared to its analogs, 4-(2-Fluoro-benzyl)-1H-imidazole exhibits distinct reactivity and binding properties due to the position of the fluorine atom, which influences its electronic and steric environment.

Properties

CAS No.

91874-64-5

Molecular Formula

C10H9FN2

Molecular Weight

176.19 g/mol

IUPAC Name

5-[(2-fluorophenyl)methyl]-1H-imidazole

InChI

InChI=1S/C10H9FN2/c11-10-4-2-1-3-8(10)5-9-6-12-7-13-9/h1-4,6-7H,5H2,(H,12,13)

InChI Key

NEPNPHXNOIRMIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CN=CN2)F

Origin of Product

United States

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